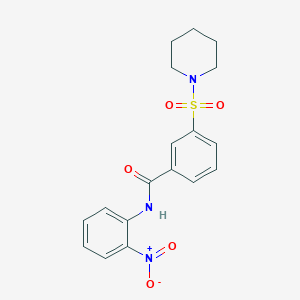
N-(1-adamantylmethyl)-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-2-quinolinecarboxamide, also known as AQB-565, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of adamantyl derivatives and has been studied for its antiviral and antibacterial properties. In
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-2-quinolinecarboxamide has been studied for its potential antiviral and antibacterial properties. Research has shown that this compound is effective against a range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. This compound has also been shown to be effective against several bacterial species, including Streptococcus pneumoniae and Staphylococcus aureus.
Mécanisme D'action
N-(1-adamantylmethyl)-2-quinolinecarboxamide works by inhibiting the activity of viral and bacterial enzymes that are essential for their replication and survival. Specifically, this compound inhibits the activity of the viral RNA polymerase, which is required for viral replication, and the bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. In addition to its antiviral and antibacterial properties, this compound has been shown to have immunomodulatory effects. Specifically, this compound has been shown to stimulate the production of cytokines, which are important for the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-adamantylmethyl)-2-quinolinecarboxamide is its broad-spectrum activity against viruses and bacteria. This makes it a promising candidate for the development of new antiviral and antibacterial drugs. However, one limitation of this compound is its relatively low potency compared to other antiviral and antibacterial drugs. This may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of N-(1-adamantylmethyl)-2-quinolinecarboxamide. One area of research is the development of more potent analogs of this compound. Another area of research is the investigation of the immunomodulatory effects of this compound and its potential use as an adjuvant in vaccines. Additionally, the potential use of this compound in the treatment of other viral and bacterial infections, such as COVID-19, should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated.
Méthodes De Synthèse
The synthesis of N-(1-adamantylmethyl)-2-quinolinecarboxamide involves the reaction of 1-adamantylmethylamine with 2-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a base and results in the formation of a white crystalline solid. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-20(19-6-5-17-3-1-2-4-18(17)23-19)22-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16H,7-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWBTKXEHVRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)
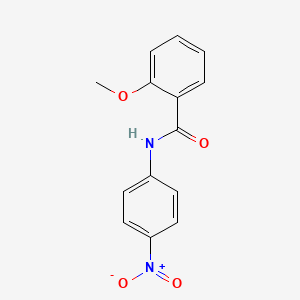
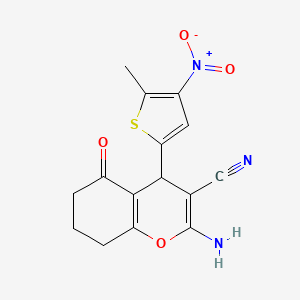

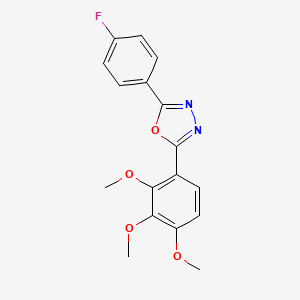
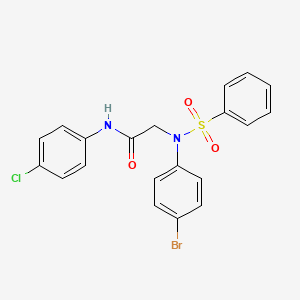

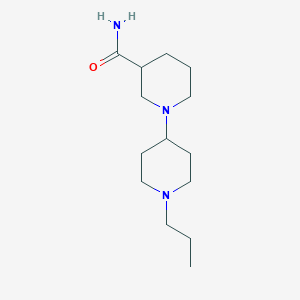
acetyl]amino}benzoate](/img/structure/B4925373.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)
![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
